Lipophilicity Advantage (XLogP3-AA = 4) Versus the Unsubstituted Piperidine Analog
The target compound exhibits a computed XLogP3-AA of 4, which is 2.1 log units higher than that of its closest commercially available analog, 2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1), which has an XLogP3-AA of approximately 1.9 [1][2]. This 2.1-unit increase in predicted lipophilicity arises from the addition of the 2-chloro-6-fluorobenzyl substituent and is expected to confer a roughly 126-fold higher theoretical partition coefficient, which can translate into enhanced passive membrane permeability and blood-brain barrier penetration potential [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 |
| Comparator Or Baseline | 2-(Furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1): XLogP3-AA ≈ 1.9 |
| Quantified Difference | Δ = +2.1 log units (~126-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This difference directly impacts the selection of the appropriate analog for cell-based or in vivo assays where membrane permeability is a critical variable.
- [1] PubChem. Compound Summary for CID 49675918: 2-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole. View Source
- [2] PubChem. Compound Summary for 2-(Furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1). View Source
